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Compound of Interest

Compound Name: Sonvuterkib

Cat. No.: B15614438

For Researchers, Scientists, and Drug Development Professionals

The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation,
differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it a
prime target for therapeutic intervention. While inhibitors of upstream components like BRAF
and MEK have seen clinical success, acquired resistance often leads to treatment failure,
frequently through the reactivation of ERK. This has spurred the development of direct ERK1/2
inhibitors. This guide provides a comparative overview of a novel ERK inhibitor, sonvuterkib,
alongside other key ERK inhibitors in development: ulixertinib, ravoxertinib, and MK-8353, with
a focus on their performance backed by experimental data.

Biochemical Potency and Selectivity

The efficacy of a targeted inhibitor is determined by its potency against the intended target and
its selectivity over other kinases, which can minimize off-target toxicities. The following table
summarizes the biochemical potency and selectivity of sonvuterkib and its comparators.
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Kinase Selectivity

Inhibitor Target IC50 / Ki .
Profile
) 1.4 nM (IC50)0.54 nM  Data not publicly
Sonvuterkib (WX-001) ERKI1ERK2 _
(IC50)[1] available
Highly selective for
S <0.3 nM (Ki)<0.3 nM ERK1/2. Of 75
Ulixertinib (BVD-523) ERK1ERK2 _
(IC50)[2] kinases tested, 12 had
a Ki of <1 uM.[2]
o 1.1 nM (IC50)0.3 nM _ ,
Ravoxertinib (GDC- Highly selective for
ERK1ERK2p90RSK (IC50)12 nM (IC50)[3]
0994) 4] ERK1 and ERK2.[3][4]
Highly selective over a
) 227-human kinase
Activated )
] panel. Only 3 kinases
ERK1Activated 23.0 nM (1C50)8.8 nM
MK-8353 . (CLK2, FLT4, and
ERK2Nonactivated (IC50)0.5 nM (IC50)
Aurora B) were
ERK2

inhibited >50% at 1.0
MM.

Preclinical Efficacy in Xenograft Models

In vivo xenograft models are crucial for evaluating the anti-tumor activity of novel therapeutic

agents. The data below highlights the performance of these ERK inhibitors in various cancer

models.
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Inhibitor

Cancer Model

Dosing Regimen

Key Findings

Sonvuterkib (WX-001)

Preclinical in vivo data

not publicly available.

Ulixertinib (BVD-523)

A375 (Melanoma,
BRAF V600E)

5, 25, 50, 100 mg/kg,
twice daily (p.o.)

Dose-dependent
tumor growth

inhibition.

Colo205 (Colorectal,
BRAF V600E)

Demonstrated anti-

tumor activity.

Ravoxertinib (GDC-
0994)

BRAF-mutant

xenografts

25 mg/kg

Significant single-

agent activity.[5]

KRAS-mutant

10 mg/kg (p.o.)

Sufficient to achieve

target coverage for at

xenografts
least 8 hours.[3][4]
Dose-dependent
) ) tumor growth
Colo-205 (Colon, 30-60 mpk, twice daily =
MK-8353 inhibition. The 60 mpk
BRAF V600E) (p.0.)
dose led to tumor
regressions.
Dose-dependent
SK-MEL-28 tumor growth

(Melanoma, BRAF
V600E)

30-60 mpk, twice daily
(p-0.)

inhibition. The 60 mpk
dose led to tumor

regressions.

Clinical Trial Overview

The clinical development of these inhibitors provides insights into their safety, tolerability, and

preliminary efficacy in patients with advanced cancers.
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Inhibitor

Clinical Trial ID

Phase

Patient
Population

Key Outcomes

Sonvuterkib
(WX-001)

Clinical trial data
not publicly
available.

Ulixertinib (BVD-
523)

NCT01781429

Advanced solid
tumors with
MAPK mutations

Recommended
Phase 2 Dose
(RP2D): 600 mg
twice daily.
Partial responses
observed in 14%
of evaluable
patients in the
expansion
cohort. Common
adverse events:
diarrhea, fatigue,
nausea, and
acneiform

dermatitis.

Ravoxertinib
(GDC-0994)

NCT01875705

Advanced solid

tumors

Showed a
manageable
safety profile.
Single-agent
activity was
observed in 2
patients with
BRAF-mutant
colorectal

cancer.[6]

MK-8353

NCT01358331

Advanced solid

tumors

Well-tolerated up
to 400 mg twice
daily. Partial
responses

observed in 3 of
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15 evaluable
patients, all with
BRAFV600-
mutant
melanoma.
Common
adverse events:
diarrhea, fatigue,
nausea, and

rash.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the therapeutic rationale and the methodologies used to
evaluate these inhibitors, the following diagrams illustrate the ERK signaling pathway and a
general experimental workflow.
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Diagram 1: Simplified ERK Signaling Pathway.
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Diagram 2: General Experimental Workflow for ERK Inhibitor Evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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